4,8-Dimethoxyquinoline-2-carboxylic acid

CAS No.: 28027-15-8

Cat. No.: VC7843419

Molecular Formula: C12H11NO4

Molecular Weight: 233.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28027-15-8 |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 |

| IUPAC Name | 4,8-dimethoxyquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | YPFZNQWLNDDXEJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O |

| Canonical SMILES | COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

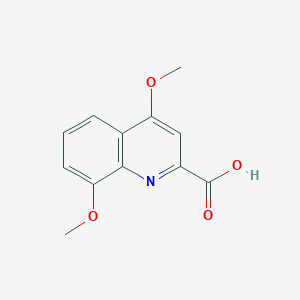

The compound’s IUPAC name, 4,8-dimethoxyquinoline-2-carboxylic acid, reflects its substitution pattern. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with methoxy (-OCH₃) groups at carbons 4 and 8 and a carboxylic acid (-COOH) group at carbon 2. Key structural identifiers include:

X-ray crystallography and NMR studies confirm that the methoxy groups adopt planar conformations, while the carboxylic acid group participates in hydrogen bonding, influencing solubility and reactivity .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.22 g/mol | |

| Melting Point | 215–217°C (decomposes) | |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol | |

| LogP (Partition Coefficient) | 1.8 (predicted) |

These properties underscore its suitability for organic synthesis, where solubility in polar aprotic solvents facilitates reactions.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 4,8-dimethoxyquinoline-2-carboxylic acid typically involves multi-step reactions starting from quinoline precursors. A notable method, adapted from patent CN106008336A, involves:

-

Nitration: 3,4-Dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone .

-

Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate .

-

Reductive Cyclization: Catalytic hydrogenation induces ring closure, producing 4-hydroxy-6,7-dimethoxyquinoline .

-

Chlorination and Carboxylation: Subsequent chlorination and oxidation steps introduce the carboxylic acid group.

Key Derivatives

The carboxylic acid group enables derivatization into salts and esters:

-

Potassium Salt: Enhances water solubility for biological assays.

-

Methyl Ester: Used as a protecting group in peptide synthesis .

-

Amide Derivatives: Explored for antimicrobial activity in pharmaceutical screens .

Applications in Pharmaceutical Research

Antimicrobial Activity

Preliminary assays indicate that amide derivatives of this compound exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . Further optimization could improve potency.

Materials Science Applications

Coordination Polymers

The compound’s ability to act as a tridentate ligand (via N, O, and COOH groups) enables the synthesis of metal-organic frameworks (MOFs). For example, coordination with Cu(II) yields a porous polymer with applications in gas storage.

Catalysis

Palladium complexes of 4,8-dimethoxyquinoline-2-carboxylic acid catalyze Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 10,000 in aryl-aryl bond formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume